3-(3-Bromopropyl)benzene-1,2-dithiol
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Overview
Description
3-(3-Bromopropyl)benzene-1,2-dithiol is an organosulfur compound with the molecular formula C₉H₁₁BrS₂. This compound consists of a benzene ring substituted with a 3-bromopropyl group and two thiol groups at the 1 and 2 positions. It is a colorless viscous liquid and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)benzene-1,2-dithiol typically involves the reaction of benzene-1,2-dithiol with 3-bromopropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol groups of benzene-1,2-dithiol attack the bromopropyl group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)benzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-(3-Bromopropyl)benzene-1,2-dithiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)benzene-1,2-dithiol involves its thiol groups, which can form strong bonds with metal ions and other electrophiles. This property makes it useful in chelation therapy and as a ligand in coordination chemistry. The bromopropyl group can undergo nucleophilic substitution, allowing the compound to interact with various biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dithiol: Lacks the bromopropyl group but has similar thiol functionality.
3-Bromopropylbenzene: Lacks the thiol groups but has the bromopropyl group.
1,2-Dimercaptobenzene: Similar structure but without the bromopropyl group.
Uniqueness
3-(3-Bromopropyl)benzene-1,2-dithiol is unique due to the presence of both the bromopropyl group and the thiol groups, which allow it to participate in a wide range of chemical reactions and applications. This combination of functional groups makes it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C9H11BrS2 |
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Molecular Weight |
263.2 g/mol |
IUPAC Name |
3-(3-bromopropyl)benzene-1,2-dithiol |
InChI |
InChI=1S/C9H11BrS2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5,11-12H,2,4,6H2 |
InChI Key |
DXFLCDAGLYYXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)S)CCCBr |
Origin of Product |
United States |
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